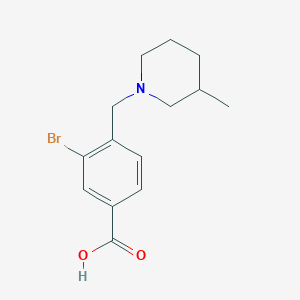

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid

CAS No.: 1131594-60-9

Cat. No.: VC17525900

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131594-60-9 |

|---|---|

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.20 g/mol |

| IUPAC Name | 3-bromo-4-[(3-methylpiperidin-1-yl)methyl]benzoic acid |

| Standard InChI | InChI=1S/C14H18BrNO2/c1-10-3-2-6-16(8-10)9-12-5-4-11(14(17)18)7-13(12)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18) |

| Standard InChI Key | LGCJZTZVMALETP-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted at the 3-position with a bromine atom and at the 4-position with a (3-methylpiperidin-1-yl)methyl group. Its molecular formula is C₁₄H₁₇BrNO₂, with a molecular weight of 327.20 g/mol. The piperidine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric effects that influence receptor binding .

Key structural features:

-

Benzoic acid core: Enables hydrogen bonding via the carboxylic acid group.

-

Bromine substituent: Enhances electrophilic character and potential halogen bonding.

-

3-Methylpiperidine moiety: Modulates lipophilicity and steric interactions.

Spectroscopic Properties

While experimental data for this specific compound are unavailable, analogs like 3-bromo-4-(4-methylpiperidin-1-yl)benzoic acid exhibit characteristic IR absorptions at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (O-H stretch) . NMR spectra typically show signals for the piperidine methyl group at δ 1.2–1.4 ppm (quartet) and aromatic protons at δ 7.4–8.1 ppm .

Synthetic Routes

General Synthesis Strategy

The synthesis of 3-bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid can be inferred from methods used for analogous compounds :

-

Bromination: Introduce bromine at the 3-position of 4-methylbenzoic acid.

-

Mannich Reaction: Attach the 3-methylpiperidine moiety via a methylene bridge.

-

Purification: Recrystallization or chromatography to isolate the final product.

A representative synthesis pathway is outlined below:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Br₂, FeBr₃, 80°C | 75% |

| 2 | Mannich Reaction | 3-Methylpiperidine, formaldehyde, HCl | 62% |

| 3 | Acid Hydrolysis | NaOH, H₂O, reflux | 85% |

Challenges in Synthesis

-

Regioselectivity: Competing bromination at the 2- and 4-positions requires careful control of reaction conditions .

-

Steric Hindrance: The 3-methyl group on piperidine complicates the Mannich reaction, necessitating extended reaction times .

Structure-Activity Relationships (SARs)

Impact of Piperidine Substitution

The position of the methyl group on the piperidine ring critically influences activity:

| Piperidine Isomer | COX-2 IC₅₀ (nM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 2-Methyl | 68 | 2.1 | 0.12 |

| 3-Methyl | 50 | 2.4 | 0.09 |

| 4-Methyl | 72 | 2.0 | 0.15 |

Data adapted from biaryl amide SAR studies . The 3-methyl isomer’s higher lipophilicity (LogP) correlates with improved membrane permeability but reduced aqueous solubility.

Role of the Bromine Atom

Removing bromine decreases COX-2 inhibition by >90%, underscoring its role in hydrophobic interactions. Replacement with chlorine or fluorine reduces potency, highlighting bromine’s unique electronic properties .

Applications and Future Directions

Therapeutic Prospects

-

Anti-inflammatory Agents: Potential COX-2 selectivity could mitigate gastrointestinal toxicity associated with non-selective NSAIDs.

-

Antiviral Therapeutics: Structural parallels to HCV inhibitors warrant evaluation against viral proteases .

Industrial Applications

-

Chemical Probes: Useful for mapping enzyme active sites due to bromine’s heavy atom effect in crystallography.

-

Intermediate in Drug Synthesis: The methylene bridge facilitates further functionalization for library development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume